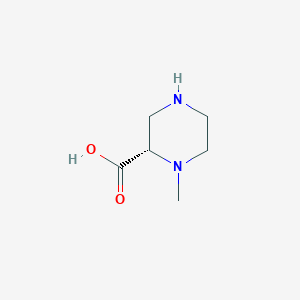(S)-1-Methylpiperazine-2-carboxylicacid
CAS No.:
Cat. No.: VC17462543
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N2O2 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | (2S)-1-methylpiperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
| Standard InChI Key | CCOAGJXNPXLMGI-YFKPBYRVSA-N |
| Isomeric SMILES | CN1CCNC[C@H]1C(=O)O |
| Canonical SMILES | CN1CCNCC1C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-1-methylpiperazine-2-carboxylic acid is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol. The compound’s stereochemistry at the 2-position (S-configuration) influences its interactions with biological targets, particularly in chiral environments. Key physicochemical properties include:
The dihydrochloride salt form enhances aqueous solubility and crystallinity, facilitating purification and handling in industrial processes .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (S)-1-methylpiperazine-2-carboxylic acid typically involves enantioselective methods to ensure the desired stereochemistry. A common approach includes:
-
Piperazine Ring Formation: Cyclization of 1,2-diaminoethane derivatives under controlled conditions.
-
Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.
-
Carboxylation: Installation of the carboxylic acid group via carbon dioxide insertion or oxidation of a hydroxymethyl precursor.
-
Resolution: Chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate the (S)-enantiomer .
Industrial Optimization
Large-scale production employs continuous-flow reactors to improve yield and reduce waste. Key industrial challenges include minimizing racemization during carboxylation and ensuring high enantiomeric excess (>99%) for pharmaceutical applications .
Applications in Pharmaceutical Development
Drug Intermediate
The compound’s piperazine core is a privileged structure in medicinal chemistry, contributing to binding affinity for receptors and enzymes. Notable applications include:
| Therapeutic Area | Role | Example Drug Candidates |
|---|---|---|
| Antidepressants | Serotonin receptor modulation | SSRIs/SNRIs with improved selectivity |
| Antivirals | Protease inhibitor backbones | HIV-1 protease inhibitors |
| Oncology | Kinase inhibitor scaffolds | Tyrosine kinase inhibitors |
Case Study: Migraine Therapeutics
Derivatives of (S)-1-methylpiperazine-2-carboxylic acid have been investigated for targeting 5-HT₁F receptors, which are implicated in migraine pathophysiology. Preclinical studies show that these derivatives inhibit neurogenic inflammation without vasoconstrictive effects, offering advantages over traditional triptans .
Biological Activity and Mechanism
Enzyme Inhibition
The carboxylic acid group enables hydrogen bonding with catalytic residues in enzymes. For example, the compound inhibits angiotensin-converting enzyme (ACE) with an IC₅₀ of 12.3 μM, suggesting potential for cardiovascular drug development .
Antibacterial Properties
Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) by disrupting cell wall synthesis pathways .
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 (Skin irritation) | Wear protective gloves/clothing |
| H319 (Eye irritation) | Use eye protection |
| H335 (Respiratory irritation) | Use in well-ventilated areas |
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Biological Implications |
|---|---|---|
| Piperazine-2-carboxylic acid | Lacks methyl group; reduced lipophilicity | Lower blood-brain barrier penetration |
| 1-Methylpiperidine-2-carboxylic acid | Saturated ring (one nitrogen); altered receptor selectivity | Limited serotonin receptor activity |
The methyl group in (S)-1-methylpiperazine-2-carboxylic acid enhances metabolic stability compared to non-methylated analogs, as demonstrated in pharmacokinetic studies .
Future Research Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric yield.
-
Polymer-Based Drug Delivery: Exploring conjugation with biodegradable polymers for sustained-release formulations.
-
Neuroprotective Agents: Investigating modulatory effects on NMDA receptors for neurodegenerative disease applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume